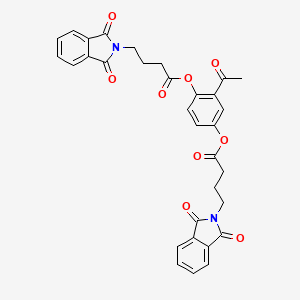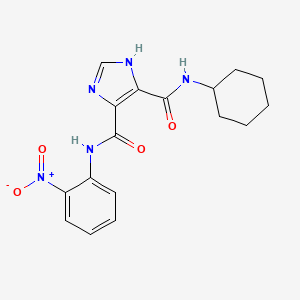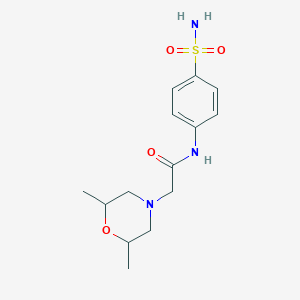
2-acetyl-1,4-phenylene bis(4-(1,3-dioxoisoindolin-2-yl)butanoate)
Overview
Description
2-acetyl-1,4-phenylene bis(4-(1,3-dioxoisoindolin-2-yl)butanoate) is a complex organic compound characterized by its unique structure, which includes an acetyl group, a phenylene ring, and two isoindolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-1,4-phenylene bis(4-(1,3-dioxoisoindolin-2-yl)butanoate) typically involves multiple steps. One common method includes the following steps:
Formation of the Isoindolinone Moiety: This can be achieved through the reaction of phthalic anhydride with an appropriate amine, resulting in the formation of isoindolinone.
Attachment to the Phenylene Ring: The isoindolinone units are then attached to the phenylene ring through esterification reactions involving butanoic acid derivatives.
Introduction of the Acetyl Group: Finally, the acetyl group is introduced via acetylation reactions using acetyl chloride or acetic anhydride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-1,4-phenylene bis(4-(1,3-dioxoisoindolin-2-yl)butanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various acids or bases can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-acetyl-1,4-phenylene bis(4-(1,3-dioxoisoindolin-2-yl)butanoate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-acetyl-1,4-phenylene bis(4-(1,3-dioxoisoindolin-2-yl)butanoate) involves its interaction with specific molecular targets. The compound’s isoindolinone moieties can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The acetyl group and phenylene ring may also play roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,2′- (1,4-Phenylene)bis (1,3,6,2-dioxazaborocane)
- Diethyl 2,2′- [ (2-acetyl-1,4-phenylene)bis (oxy)]diacetate
Uniqueness
2-acetyl-1,4-phenylene bis(4-(1,3-dioxoisoindolin-2-yl)butanoate) is unique due to its combination of acetyl, phenylene, and isoindolinone groups
Properties
IUPAC Name |
[3-acetyl-4-[4-(1,3-dioxoisoindol-2-yl)butanoyloxy]phenyl] 4-(1,3-dioxoisoindol-2-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O9/c1-19(35)25-18-20(42-27(36)12-6-16-33-29(38)21-8-2-3-9-22(21)30(33)39)14-15-26(25)43-28(37)13-7-17-34-31(40)23-10-4-5-11-24(23)32(34)41/h2-5,8-11,14-15,18H,6-7,12-13,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGUBVHEOGHYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)OC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(3,4-Dimethoxyphenyl)-1-[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-1-(4-methoxyphenyl)tetrazole](/img/structure/B4083519.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4083526.png)
![6-ethyl-6-methyl-4-(4-methylphenyl)-6,7-dihydrobenzo[h][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4083529.png)
![2-[(3-ethoxypropyl)amino]-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4083534.png)
![N-[4-(6-amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl]acetamide](/img/structure/B4083538.png)
![1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride](/img/structure/B4083548.png)

![4-[(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol;hydrochloride](/img/structure/B4083557.png)

![N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4083566.png)
![3-nitro-4-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4083571.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]formamide](/img/structure/B4083573.png)
![2-{5-[1-(acetylamino)cyclohexyl]-1H-tetrazol-1-yl}ethyl (4-chlorophenyl)carbamate](/img/structure/B4083586.png)
![3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B4083587.png)
